(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid
Description
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a 1,5-dimethylpyrazole moiety substituted at the 3-position. The compound’s structure combines a heteroaromatic pyrazole ring with a conjugated acid group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPSEZCXHKJDBF-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, and the process is metal-free, acid-free, and base-free .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of green catalysts, such as vitamin B1, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazolines.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as a catalyst.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazoline derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to three structurally related pyrazole derivatives (Table 1):
Table 1: Structural Comparison of Pyrazole Derivatives
*Calculated based on structural analysis.
Key Observations:
Substituent Position: The target compound’s pyrazole substituent is at the 3-position, while the analog in is substituted at the 4-position.
Functional Groups: The α,β-unsaturated acid in the target compound enhances electrophilicity compared to the saturated propanoic acid in ’s analog. The latter’s amino group introduces zwitterionic character, impacting solubility .
Complexity : The compound in incorporates a trifluoromethyl group and a triazolopyrimidine ring, increasing hydrophobicity and metabolic stability compared to the simpler pyrazole-carboxylic acid derivatives .
Physicochemical and Spectroscopic Properties
Table 2: Inferred Physicochemical Properties
Spectroscopic Insights:
- 1H-NMR : The target compound’s E-configuration would show a characteristic doublet for the trans-vinyl protons (J ≈ 15–16 Hz). The pyrazole methyl groups are expected as singlets (δ ~2.5–3.0 ppm) .
- 13C-NMR : The conjugated carbonyl carbon (C=O) would resonate at δ ~170 ppm, while the pyrazole carbons appear at δ ~100–150 ppm .
Reactivity and Stability
- Target Compound : The α,β-unsaturated acid is prone to nucleophilic attacks (e.g., thiol additions) and photoisomerization. Its stability in aqueous environments depends on pH .
- ’s Analog: The amino group may participate in intramolecular hydrogen bonding, enhancing thermal stability. The saturated backbone reduces reactivity compared to the target compound .
Biological Activity
The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid , also known as Pyz-1 , is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the biological activity of Pyz-1, focusing on its anti-diabetic, antioxidant, and xanthine oxidase inhibition properties, supported by recent research findings.
- IUPAC Name : (E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)acrylic acid
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 32464-81-6
- Purity : 95% .
Anti-Diabetic Activity
Pyz-1 has been evaluated for its potential as an anti-diabetic agent through in vitro assays targeting key enzymes involved in carbohydrate metabolism:
- α-Glucosidase Inhibition : Pyz-1 exhibited an IC50 value of 75.62 ± 0.56 µM, indicating a strong inhibitory effect compared to the standard drug Acarbose (IC50 = 72.58 ± 0.68 µM).
- α-Amylase Inhibition : The compound also showed significant inhibition of α-amylase with an IC50 of 119.3 ± 0.75 µM, comparable to Acarbose (IC50 = 115.6 ± 0.574 µM) .
Antioxidant Activity
The antioxidant capabilities of Pyz-1 were assessed using various assays:
| Assay Method | Result |
|---|---|
| DPPH Scavenging Activity | Notable scavenging ability |
| ABTS Radical Scavenging | Significant activity observed |
| FRAP Assay | High reducing power |
| H2O2 Scavenging | Effective against hydrogen peroxide radicals |
These results indicate that Pyz-1 possesses considerable antioxidant potential, contributing to its therapeutic profile .
Xanthine Oxidase Inhibition
Pyz-1 was also tested for its ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and various diseases:
- Xanthine Oxidase IC50 : The compound demonstrated an IC50 value of 24.32 ± 0.78 µM, showcasing its potential as a therapeutic agent in conditions associated with oxidative stress .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of Pyz-1 and related compounds. For instance:
- Synthesis and Characterization : Pyz-1 was synthesized using established organic chemistry techniques and characterized through NMR and mass spectrometry, confirming its structural integrity .
- Computational Studies : Molecular docking simulations have been employed to understand the binding interactions between Pyz-1 and target enzymes such as α-glucosidase and α-amylase, providing insights into its mechanism of action .
- Comparative Studies : Other pyrazole derivatives have been evaluated alongside Pyz-1, revealing a broad spectrum of biological activities including antibacterial, anticancer, and analgesic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
